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Compound of Interest

Compound Name: Vinbarbital

Cat. No.: B10784607

Introduction

Vinbarbital, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, is a barbiturate
derivative classified as an intermediate-acting sedative-hypnotic. Like other barbiturates, it
exerts its effects on the central nervous system (CNS) to produce dose-related sedation,
hypnosis, and anesthesia. While once used for daytime sedation and as a hypnotic for
nighttime sleep, Vinbarbital is no longer on the market, and specific data from its early clinical
studies are scarce in currently accessible literature.

This technical guide synthesizes the available information on Vinbarbital and related
barbiturates, particularly phenobarbital, to provide a comprehensive overview for researchers,
scientists, and drug development professionals. The information is presented through
structured data tables, detailed hypothetical experimental protocols that reflect the practices of
the time, and visualizations of the underlying pharmacological mechanisms.

Pharmacological Profile and Data

Quantitative data from early clinical trials of Vinbarbital are not readily available. However, its
pharmacological profile can be understood in the context of other barbiturates. The following
table summarizes the known properties of Vinbarbital and provides a comparison with the
more extensively studied long-acting barbiturate, phenobarbital.
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Feature

Vinbarbital

Phenobarbital

Chemical Name

5-ethyl-5-(1-methyl-1-

butenyl)barbituric acid

5-ethyl-5-phenylbarbituric acid

Classification

Intermediate-acting sedative-
hypnotic

Long-acting barbiturate,

anticonvulsant

Primary Use

Daytime sedative, nighttime

hypnotic

Anticonvulsant, sedative-

hypnotic

Mechanism of Action

Potentiation of GABAergic
inhibition via GABA(A)

receptors

Enhancement of GABA action
on GABA(A) receptors,
inhibition of glutamate

receptors

Reported Effects

Drowsiness, vertigo, confusion,

incoordination

Sedation, cognitive

impairment, ataxia

Metabolism

Hepatic microsomal enzymes

Hepatic microsomal enzymes

Dependence Potential

Presumed to cause tolerance

and dependence

Known to cause physical

dependence and withdrawal

Abuse Likelihood

Rated as moderate

Known potential for abuse

Mechanism of Action: Signhaling Pathways

The primary mechanism of action for barbiturates involves their interaction with the y-

aminobutyric acid type A (GABA(A)) receptor, the main inhibitory neurotransmitter receptor in
the CNS. Barbiturates bind to a specific allosteric site on the GABA(A) receptor, distinct from
the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of
the chloride channel opening. The influx of chloride ions leads to hyperpolarization of the
neuronal membrane, making it less likely to fire an action potential and thus depressing CNS
activity.

At higher concentrations, barbiturates can directly activate the GABA(A) receptor, even in the
absence of GABA. Additionally, they have been shown to inhibit excitatory neurotransmission
by blocking AMPA/kainate receptors and inhibiting the release of the excitatory
neurotransmitter glutamate.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Presynaptic Terminal

Postsynaptic Neuron

1 Glutamate
oltage-gates elease
a2+ Channel utamate Vesicles in
i i Blocks AMPA/Kainate | _ | _:Na*Influx
Vinbarbital > Receptor

GABA Binds GABA(A) Receptor

Allosteric
Modulation

Click to download full resolution via product page

Fig. 1: Mechanism of action of Vinbarbital and other barbiturates.

Hypothetical Experimental Protocol for an Early
Clinical Study

The following represents a plausible, though hypothetical, experimental protocol for an early
clinical study of Vinbarbital, consistent with the methodologies of the era in which it was

developed.

Title: A Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Sedative and
Hypnotic Efficacy and Safety of Vinbarbital in Healthy Adult Male Volunteers.

Objectives:

e Primary: To assess the sedative and hypnotic effects of a single oral dose of Vinbarbital
compared to placebo.

e Secondary: To evaluate the safety and tolerability of Vinbarbital and to characterize its
pharmacokinetic profile.
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Methodology:

o Study Design: A randomized, double-blind, placebo-controlled, crossover study. Each subject
would receive a single oral dose of Vinbarbital and a matching placebo on two separate
occasions, with a washout period of at least one week between treatments.

o Participant Selection:

o Inclusion Criteria: Healthy adult males, aged 21-40 years, with no history of sleep
disorders, psychiatric illness, or substance abuse.

o Exclusion Criteria: Known hypersensitivity to barbiturates, significant medical conditions,
use of other medications, and occupations requiring high mental alertness.

¢ Intervention:

o Investigational Product: Vinbarbital (e.g., 100 mg oral capsule).

o Control: Matching placebo capsule.

e Study Procedures:

o Screening Visit: Medical history, physical examination, and baseline laboratory tests.

o Treatment Visits (2): Subjects would be admitted to a clinical research unit the evening
before each treatment.

Evening: A standardized meal would be provided. No caffeine or alcohol would be
permitted.

» Bedtime: The study drug (Vinbarbital or placebo) would be administered with water.

= Overnight: Sleep would be monitored by trained observers for sleep latency (time to fall
asleep) and sleep duration.

= Morning: Subjects would complete a questionnaire on sleep quality.
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» Day After: A series of psychomotor and cognitive tests would be administered at regular
intervals (e.g., 2, 4, 8, and 12 hours post-dose) to assess for residual sedative effects.

These could include:

» Digit Symbol Substitution Test (DSST)

» Choice Reaction Time tests

» Subjective sedation scales (e.g., Visual Analog Scales for drowsiness)

» Pharmacokinetic Sampling: Blood samples would be collected at pre-dose and at
specified time points post-dose (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours) to determine
the serum concentration of Vinbarbital.

o Safety Monitoring: Vital signs (blood pressure, heart rate, respiratory rate) would be
monitored regularly. Any adverse events would be recorded and assessed for severity and
relationship to the study drug.
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Fig. 2: Hypothetical workflow for an early Vinbarbital clinical trial.
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Conclusion

While specific early clinical study data for Vinbarbital are limited, an understanding of its
pharmacology can be constructed from the broader knowledge of intermediate-acting
barbiturates. Its mechanism of action, centered on the potentiation of GABAergic inhibition, is
well-established for this class of drugs. The decline in the use of Vinbarbital and other
barbiturates is largely due to their narrow therapeutic index, potential for dependence and
abuse, and the development of safer sedative-hypnotics such as benzodiazepines and non-
benzodiazepine "Z-drugs." This guide provides a foundational understanding for researchers
interested in the historical context and pharmacological principles of early sedative-hypnotic
drug development.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Early Clinical
Studies of Vinbarbital]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10784607#early-clinical-studies-of-vinbarbital]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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